molecular formula C22H13ClF3NS B3036313 3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 339102-62-4

3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No.: B3036313
CAS No.: 339102-62-4
M. Wt: 415.9 g/mol
InChI Key: VDLOKWPLUQOAJD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline (CAS: 339102-62-4) is a quinoline derivative featuring a 4-chlorophenyl group at the 3-position and a 3-(trifluoromethyl)phenylsulfanyl moiety at the 2-position. Quinoline scaffolds are pharmacologically significant due to their presence in bioactive molecules, ranging from antimalarials to kinase inhibitors. The sulfanyl (thioether) group enhances electron density and modulates intermolecular interactions, while the trifluoromethyl and chloro substituents contribute to lipophilicity and metabolic stability.

Biological Activity

3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorophenyl and trifluoromethyl groups, suggests varied interactions within biological systems. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C19H10ClF3N2S
  • Molecular Weight : 390.81 g/mol
  • CAS Number : 339103-62-7

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties. Research indicates that certain quinoline compounds inhibit bacterial growth by disrupting cellular processes, potentially through interference with nucleic acid synthesis or enzyme activity.
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. The structure of this compound may enhance its ability to modulate inflammatory pathways.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. Quinoline derivatives often exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and induction of programmed cell death.

Case Studies

  • Antileishmanial Activity : A study evaluating quinoline derivatives demonstrated significant in vitro anti-leishmanial activity against Leishmania donovani with IC50 values ranging from 2.43 to 45.75 µM. This suggests that similar derivatives may exhibit effectiveness against parasitic infections .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that quinoline derivatives can effectively inhibit the growth of breast cancer cell lines (MCF-7 and T47D). The mechanism involves the induction of apoptosis and cell cycle arrest, indicating potential for development as anticancer agents .
  • Anti-inflammatory Activity : Research on related quinoline compounds indicates their efficacy in inhibiting nitric oxide production in LPS-induced RAW 264.7 cells, demonstrating their potential as anti-inflammatory agents .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntileishmanialLeishmania donovani2.43 - 45.75
CytotoxicityMCF-7 (Breast Cancer)Varies (not specified)
Anti-inflammatoryRAW 264.7 CellsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Methylphenyl)-2-{[3-(Trifluoromethyl)Phenyl]Sulfanyl}Quinoline (CAS: 339102-64-6)

  • Structural Difference : Replaces the 4-chlorophenyl group with a 4-methylphenyl substituent.
  • Impact: Electronic Effects: The methyl group is electron-donating compared to chlorine, altering the quinoline ring's electron density.
  • Synthesis: Similar Pd-catalyzed cross-coupling strategies are likely employed, as seen in related quinoline syntheses.

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k)

  • Structural Difference: Features an amino group at the 4-position and a 4-methoxyphenyl group at the 3-position.
  • Impact: Reactivity: The amino group enables nucleophilic reactions, absent in the sulfanyl-containing target compound.
  • Physical Properties : Melting point (223–225°C) is comparable to the target compound, suggesting similar crystallinity.

8-Acetamino-3-(4-Chlorophenylsulfonyl)Quinoline

  • Structural Difference: Replaces the sulfanyl group with a sulfonyl moiety and introduces an acetamino group at the 8-position.
  • Impact: Electronic Effects: The sulfonyl group is strongly electron-withdrawing, reducing electron density on the quinoline ring compared to sulfanyl. Pharmacology: Sulfonamide derivatives are known for enzyme inhibition (e.g., carbonic anhydrase), whereas sulfanyl groups may favor different targets.
  • Synthesis: Sulfonyl derivatives are synthesized via oxidation of sulfanyl precursors, as demonstrated using magnesium monoperoxyphthalate.

3-(4-Chlorophenyl)-1-(2-Methyl-4-Phenylquinolin-3-yl)Prop-2-en-1-one

  • Structural Difference : Integrates a chalcone (α,β-unsaturated ketone) system at the 3-position.
  • Impact: Bioactivity: Chalcone-quinoline hybrids exhibit enhanced anticancer and antimicrobial activities due to the conjugated enone system. Crystal Packing: π-π interactions between quinoline and phenyl rings differ from the target compound’s sulfanyl-mediated packing.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Quinoline Derivatives

Compound Substituents (Position) Melting Point (°C) Notable Bioactivity
Target Compound 3-ClPh, 2-S-C6H4-CF3 N/A Under investigation
3-(4-Methylphenyl)-2-S-C6H4-CF3 3-MePh, 2-S-C6H4-CF3 N/A Improved lipophilicity
4k 4-NH2, 2-ClPh, 3-OMePh 223–225 Potential kinase inhibition
8-Acetamino-3-SO2-PhCl 8-AcNH, 3-SO2-PhCl N/A Enzyme inhibition
Chalcone-Quinoline Hybrid 3-ClPh, 1-(enone system) 453–455 Anticancer, antimicrobial

Discussion of Structural and Functional Divergence

  • Electron-Donating vs. Withdrawing Groups : Chloro and trifluoromethyl groups enhance electrophilicity, while methyl and methoxy groups increase electron density, affecting reactivity and binding.
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups participate in hydrogen bonding and hydrophobic interactions, whereas sulfonyl groups stabilize negative charges, influencing target selectivity.
  • Crystallography: The target compound’s crystal structure (if resolved) may resemble ’s isoquinoline derivatives, where dihedral angles between substituents dictate packing efficiency.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NS/c23-17-10-8-14(9-11-17)19-12-15-4-1-2-7-20(15)27-21(19)28-18-6-3-5-16(13-18)22(24,25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOKWPLUQOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176471
Record name 3-(4-Chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]thio]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339102-62-4
Record name 3-(4-Chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]thio]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]thio]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

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